molecular formula C23H25NO6 B11060141 1-(Morpholin-4-yl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)ethanone

1-(Morpholin-4-yl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)ethanone

Cat. No.: B11060141
M. Wt: 411.4 g/mol
InChI Key: KOUTZUBTRJEWAW-UHFFFAOYSA-N
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Description

“1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors.

    Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the benzofuran core with a trimethoxyphenyl group using suitable reagents and catalysts.

    Attachment of the Morpholino Group:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

“1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE: Lacks the morpholino group.

    1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-1-BENZOFURAN-3-YL)-1-ETHANONE: Lacks the phenyl group.

Uniqueness

“1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” is unique due to the presence of both the morpholino and trimethoxyphenyl groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C23H25NO6/c1-26-18-14-17-20(23(28-3)22(18)27-2)16(13-19(25)24-9-11-29-12-10-24)21(30-17)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3

InChI Key

KOUTZUBTRJEWAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C2CC(=O)N3CCOCC3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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